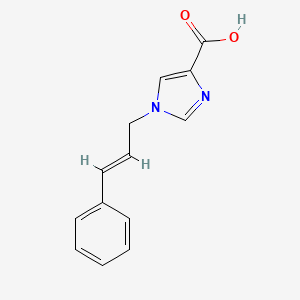

Ácido 1-cinamilo-1H-imidazol-4-carboxílico

Descripción general

Descripción

“1-cinnamyl-1H-imidazole-4-carboxylic acid” is a compound that contains an imidazole group and a carboxylate group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole synthesis involves the formation of the imidazole ring through various reactions . The synthesis of imidazoles has been achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives have been widely utilized to generate different types of coordination polymers . The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The melting point of a similar compound, 4-Imidazolecarboxylic acid, is 294-295 °C (lit.) .Mecanismo De Acción

Imidazole Group

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important structural motif in functional molecules and is utilized in a diverse range of applications . Imidazole derivatives show various biologically vital properties .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways .

Result of Action

Imidazole derivatives are known to have various biological effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-cinnamyl-1H-imidazole-4-carboxylic acid is a useful compound for scientific research due to its unique properties and its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. One of the advantages of using 1-cinnamyl-1H-imidazole-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize, and it is readily available. Additionally, 1-cinnamyl-1H-imidazole-4-carboxylic acid is a relatively stable compound, and it is not easily degraded by heat or light. However, one of the limitations of using 1-cinnamyl-1H-imidazole-4-carboxylic acid in lab experiments is that it is not soluble in water, which can make it difficult to work with.

Direcciones Futuras

The potential applications of 1-cinnamyl-1H-imidazole-4-carboxylic acid are far-reaching, and there are many potential future directions for research on this compound. One potential future direction is the investigation of 1-cinnamyl-1H-imidazole-4-carboxylic acid’s potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done on the potential use of 1-cinnamyl-1H-imidazole-4-carboxylic acid as a food preservative and as an ingredient in cosmetics. Additionally, further research could be done on the biochemical and physiological effects of 1-cinnamyl-1H-imidazole-4-carboxylic acid, as well as its potential use in the synthesis of various pharmaceuticals. Finally, further research could be done on the mechanism of action of 1-cinnamyl-1H-imidazole-4-carboxylic acid and its potential use in

Aplicaciones Científicas De Investigación

Medicina

Los derivados del imidazol tienen una amplia gama de actividades biológicas y farmacológicas . Desempeñan un papel fundamental en la síntesis de moléculas biológicamente activas , como fármacos anticancerígenos, antienvejecimiento, anticoagulantes, antiinflamatorios, antimicrobianos, antituberculosos, antidiabéticos, antimaláricos, antivirales e inhibidores enzimáticos .

Química sintética

Los derivados del imidazol se utilizan ampliamente en química sintética . Son componentes clave en moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . El desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica .

Agricultura

Los derivados del imidazol también actúan como reguladores selectivos del crecimiento de las plantas, fungicidas y herbicidas . Se utilizan en una amplia gama de aplicaciones en el sector agrícola .

Química verde

En el campo de la química verde, los derivados del imidazol han ampliado su aplicación como líquidos iónicos y carbenos N-heterocíclicos (NHC) . Se han vuelto más populares debido a la demanda de métodos respetuosos con el medio ambiente en la síntesis química orgánica .

Química industrial

El imidazol y sus derivados poseen una notable versatilidad, encontrando aplicaciones en química industrial . Se utilizan en una amplia gama de aplicaciones, incluida la síntesis de materiales funcionales .

Catálisis

Los derivados del imidazol se están utilizando en el campo de la catálisis . Se utilizan en la síntesis de diversos catalizadores, contribuyendo a la eficiencia de muchas reacciones químicas .

Safety and Hazards

Propiedades

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)12-9-15(10-14-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULLYRULDYAMOB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1488899.png)

![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)

![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)

![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)

![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)